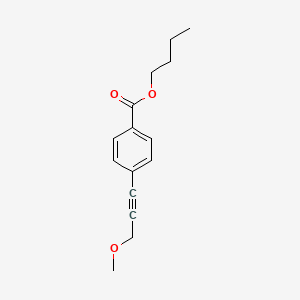

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate

Beschreibung

Butyl 4-(3-methoxyprop-1-yn-1-yl)benzoate is a synthetic ester derivative of benzoic acid, characterized by a butyl ester group at the carboxyl position and a 3-methoxyprop-1-yn-1-yl substituent at the para position of the aromatic ring.

Eigenschaften

CAS-Nummer |

827028-19-3 |

|---|---|

Molekularformel |

C15H18O3 |

Molekulargewicht |

246.30 g/mol |

IUPAC-Name |

butyl 4-(3-methoxyprop-1-ynyl)benzoate |

InChI |

InChI=1S/C15H18O3/c1-3-4-12-18-15(16)14-9-7-13(8-10-14)6-5-11-17-2/h7-10H,3-4,11-12H2,1-2H3 |

InChI-Schlüssel |

JDUNUBDFIDQYTB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C#CCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Butyl-4-(3-Methoxyprop-1-in-1-yl)benzoat umfasst typischerweise die Veresterung von 4-(3-Methoxyprop-1-in-1-yl)benzoesäure mit Butanol. Die Reaktion wird durch einen sauren Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure katalysiert. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung sicherzustellen. Das Produkt wird dann durch Destillation oder Umkristallisation gereinigt .

Industrielle Produktionsverfahren

In industriellen Umgebungen folgt die Produktion von Butyl-4-(3-Methoxyprop-1-in-1-yl)benzoat ähnlichen Prinzipien, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und kontinuierlicher Destillationsanlagen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte zu minimieren und die Effizienz des Veresterungsprozesses zu maximieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Butyl-4-(3-Methoxyprop-1-in-1-yl)benzoat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methoxypropynylgruppe kann oxidiert werden, um entsprechende Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Alkane zu bilden.

Substitution: Der Benzoat-Rest kann elektrophile aromatische Substitutionsreaktionen eingehen, wie z. B. Nitrierung, Halogenierung und Sulfonierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Aldehyden oder Carbonsäuren.

Reduktion: Bildung von Alkoholen oder Alkanen.

Substitution: Bildung von Nitro-, Brom- oder Sulfonsäurederivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Properties:

Recent studies have indicated that derivatives of butyl benzoate compounds exhibit antimicrobial activity, making them candidates for pharmaceutical applications. For instance, compounds similar to butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate have been shown to inhibit the growth of various bacterial strains, suggesting potential use in developing topical antimicrobial agents .

Pharmacological Studies:

Research into the pharmacokinetics of related compounds has provided insights into their absorption and metabolism. For example, sodium benzoate, a related compound, has been studied for its role in enhancing N-methyl-D-aspartate receptor functions, which are crucial for cognitive processes . This suggests that butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate may also have neuroprotective properties worth investigating.

Organic Synthesis Applications

Synthetic Intermediates:

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate can serve as a versatile intermediate in organic synthesis. Its alkyne functional group allows for various coupling reactions, such as Sonogashira coupling, which is critical in forming carbon-carbon bonds. This property enables the creation of complex molecular architectures that are prevalent in natural products and pharmaceuticals .

Functionalization of Aromatic Compounds:

The incorporation of alkynes into aromatic systems using butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate can lead to the development of novel materials with tailored properties. For instance, studies have demonstrated efficient reactions involving alkynes that yield high conversion rates to desired products under mild conditions .

Materials Science Applications

Polymer Additives:

In materials science, butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate can be utilized as an additive to enhance the properties of polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Textile Treatment:

The compound may also find applications in textile treatments where it can improve the light fastness of dyed fabrics. Similar compounds have been shown to protect textile materials from UV degradation, thus extending their lifespan and maintaining aesthetic qualities .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzoate compounds revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifying the alkyl chain length and functional groups could enhance antibacterial properties.

Case Study 2: Polymer Modification

Research on incorporating butyl benzoate derivatives into polyvinyl chloride (PVC) demonstrated improved flexibility and thermal stability. The modified PVC showed a reduction in brittleness compared to unmodified samples, indicating the potential for enhanced performance in construction materials.

Wirkmechanismus

Der Wirkungsmechanismus von Butyl-4-(3-Methoxyprop-1-in-1-yl)benzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Methoxypropynylgruppe kann nukleophile Additionsreaktionen eingehen, während der Benzoat-Rest an elektrophilen aromatischen Substitutionsreaktionen teilnehmen kann. Diese Wechselwirkungen führen zur Bildung verschiedener Produkte und Zwischenprodukte, die je nach Kontext ihrer Verwendung unterschiedliche Wirkungen ausüben können .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Alkyl Benzoates

| Compound | CAS No. | Molecular Formula | Common Uses |

|---|---|---|---|

| Methyl Benzoate | 93-58-3 | C₈H₈O₂ | Fragrance, flavoring agent |

| Ethyl Benzoate | 93-89-0 | C₉H₁₀O₂ | Cosmetic solvent, plasticizer |

| Butyl Benzoate | 136-60-7 | C₁₁H₁₄O₂ | Cosmetic preservative, fragrance |

| Isobutyl Benzoate | 120-50-3 | C₁₁H₁₄O₂ | Industrial solvent |

| Amyl Benzoate | 2049-96-9 | C₁₂H₁₆O₂ | UV absorber, emollient |

Key Differences :

- Lipophilicity : Longer alkyl chains (e.g., butyl, amyl) increase lipophilicity, enhancing use in emollients and UV stabilizers .

- Volatility : Shorter chains (methyl, ethyl) are more volatile, favoring fragrance applications.

Butyl 4-(3-methoxyprop-1-yn-1-yl)benzoate distinguishes itself with its para-substituted propargyl ether group, likely reducing volatility and increasing reactivity compared to unsubstituted alkyl benzoates.

Comparison with Substituted Benzoates

Substituents on the aromatic ring significantly alter chemical behavior. Notable examples include:

Ethyl 4-(Dimethylamino)benzoate

- Structure: Features a dimethylamino group at the para position.

- Reactivity : Exhibits high reactivity in resin polymerization due to electron-donating effects, achieving superior degree of conversion compared to methacrylate-based initiators .

- Applications : Used in dental resins for enhanced physical properties.

Butyl-o-hydroxybenzoate

- Structure : Hydroxyl group at the ortho position.

- Degradation: A major photolysis product of butyl benzoate, forming via aromatic ring hydroxylation. Further oxidizes to benzoic acid and p-benzoquinone .

Its stability may fall between hydroxylated derivatives (prone to oxidation) and amino-substituted analogs (resistant to hydrolysis).

Photodegradation and Stability

Photolytic pathways of benzoate esters depend on substituent electronic effects:

- Butyl Benzoate: Degrades via hydrolysis to mono-butyl phthalate and further to benzoic acid. Major intermediates include butyl (2E,4E)-7-oxohepta-2,4-dienoate, a ring-opening product .

- Butyl 4-(3-Methoxyprop-1-yn-1-yl)benzoate : The propargyl group may undergo oxidation or addition reactions under UV exposure, forming alkene or carbonyl intermediates. The methoxy group could stabilize transition states, altering degradation kinetics compared to unsubstituted analogs.

Biologische Aktivität

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate is an organic compound that belongs to the class of benzoates, characterized by its unique structure featuring an alkyne functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial and anticancer properties. This article explores its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate has a molecular formula of C_{14}H_{16}O_{3} and a molecular weight of approximately 232.28 g/mol. The presence of both butyl and methoxypropynyl groups contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures to Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate exhibit notable antimicrobial properties. For instance, the incorporation of alkyne groups in organic molecules has been associated with increased activity against various pathogens, including bacteria and fungi .

A comparative study on structurally related compounds showed that modifications in the alkyl chain significantly influenced their antimicrobial efficacy. The following table summarizes some relevant findings:

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate | TBD | TBD |

| Propyl 4-(3-methoxyprop-1-YN-1-YL)benzoate | 32 | E. coli |

| Ethyl 4-(3-methoxyprop-1-YN-1-YL)benzoate | 16 | S. aureus |

Note: TBD = To Be Determined; MIC = Minimum Inhibitory Concentration

Anticancer Activity

The potential anticancer effects of Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate have also been explored in various studies. Compounds with alkyne functionalities have been shown to interact with cancer cell signaling pathways, leading to apoptosis in certain cancer cell lines .

In a specific case study involving a related compound, researchers observed that the introduction of a methoxy group enhanced the compound's ability to inhibit cell proliferation in breast cancer cells by approximately 40% at a concentration of 10 µM.

The biological activity of Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The alkyne group can facilitate binding interactions that disrupt normal cellular processes, leading to cell death or inhibition of growth .

Case Studies

One notable case study involved the evaluation of various benzoate derivatives against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing biological activity. It was found that compounds similar to Butyl 4-(3-methoxyprop-1-YN-1-YL)benzoate showed promising results against multi-drug resistant strains, suggesting a potential application in overcoming antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.